

In Vitro Antibacterial Spectrum of Agent 52 (Bacteriocin E 50-52)

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Compound of Interest

Compound Name: Antibacterial agent 52

Cat. No.: B13924123

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This technical guide provides a detailed overview of the in vitro antibacterial spectrum of Agent 52, identified as bacteriocin E 50-52. The document is intended for researchers, scientists, and drug development professionals interested in the potential of this novel antibacterial agent. Bacteriocin E 50-52 is a 39-amino acid peptide with a molecular weight of 3,932 Da and an isoelectric point of 8.5.[1] It belongs to the class IIa (pediocin-like) bacteriocins and has demonstrated a noteworthy range of activity against various bacterial strains, including multidrug-resistant nosocomial pathogens.[1]

Data Presentation: Antibacterial Spectrum of Agent 52

The antibacterial efficacy of Agent 52 was evaluated against a panel of 64 clinical bacterial isolates, many of which were identified as multidrug-resistant. The primary metric for this evaluation was the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The results of these in vitro studies are summarized in the table below.

Bacterial Species	Number of Isolates	MIC Range (µg/ml)
Methicillin-resistant Staphylococcus aureus (MRSA)	10	0.05 - 6.25
Acinetobacter baumannii	11	0.05 - 6.25
Citrobacter freundii	8	0.05 - 6.25
Escherichia coli	9	0.05 - 6.25
Klebsiella pneumoniae	10	0.05 - 6.25
Proteus spp.	6	0.05 - 6.25
Pseudomonas aeruginosa	10	0.05 - 6.25

Data sourced from a study on the antimicrobial spectra of bacteriocin E 50-52 against nosocomial infection-causing bacterial isolates collected between 2003 and 2007 in Russian hospitals.[\[1\]](#)

The data indicates that Agent 52 exhibits a broad spectrum of activity, inhibiting the growth of both Gram-positive (MRSA) and Gram-negative bacteria.[\[1\]](#) The consistent MIC range across this diverse panel of clinically relevant and often antibiotic-resistant bacteria underscores the potential of Agent 52 as a promising candidate for further investigation and development.[\[1\]](#)

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Agent 52 was conducted using established microbiological techniques. The following is a detailed methodology for the key experiments performed.

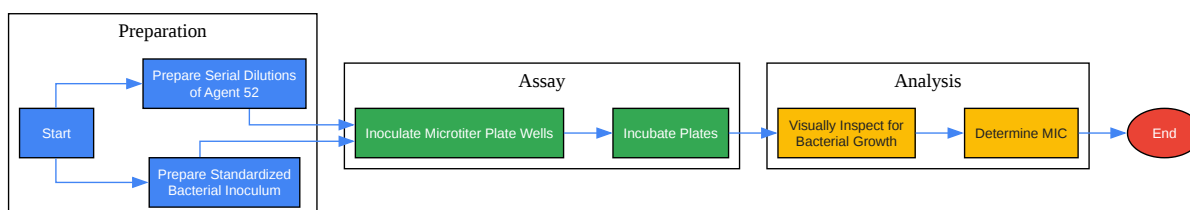
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Agent 52 was determined using a broth microdilution method, a standard and widely accepted technique for assessing the antimicrobial susceptibility of bacteria.

- **Bacterial Isolate Preparation:** The clinical isolates of *Staphylococcus aureus*, *Acinetobacter baumannii*, *Citrobacter freundii*, *Escherichia coli*, *Klebsiella pneumoniae*, *Proteus* spp., and *Pseudomonas aeruginosa* were cultured on appropriate agar media to obtain pure colonies. A standardized inoculum of each bacterial strain was then prepared in a suitable broth medium to a concentration of approximately 5×10^5 colony-forming units (CFU)/ml.
- **Preparation of Agent 52 Dilutions:** A stock solution of purified Agent 52 (bacteriocin E 50-52) was prepared. A series of twofold serial dilutions of Agent 52 were then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The final concentrations in the wells ranged to cover the expected MIC values.
- **Inoculation and Incubation:** Each well of the microtiter plate containing the serially diluted Agent 52 was inoculated with the standardized bacterial suspension. Positive control wells (containing bacteria and broth without Agent 52) and negative control wells (containing broth only) were also included. The plates were then incubated under appropriate atmospheric conditions and temperatures (typically 35-37°C) for 16-20 hours.
- **MIC Determination:** Following incubation, the microtiter plates were visually inspected for bacterial growth, indicated by turbidity. The MIC was recorded as the lowest concentration of Agent 52 at which there was no visible growth of the test organism.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Agent 52.



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Experimental workflow for MIC determination.

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References

- 1. Antimicrobial Activities of Bacteriocins E 50-52 and B 602 Against Antibiotic-Resistant Strains Involved in Nosocomial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
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